molecular formula C17H19N5 B11432596 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine CAS No. 1015844-28-6

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine

Cat. No.: B11432596
CAS No.: 1015844-28-6
M. Wt: 293.4 g/mol
InChI Key: REXKYNLTLUCYOI-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the pyrimidine ring: The pyrimidine ring can be synthesized by reacting suitable precursors such as 4-chloropyrimidine with the pyrazole derivative.

    Coupling reaction: The final step involves coupling the pyrimidine derivative with 4-ethylphenylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and potential biological activity.

    Biology: It may be used in biological studies to investigate its effects on various biological pathways and targets.

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)pyrimidin-4-amine
  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-isopropylphenyl)pyrimidin-4-amine
  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-tert-butylphenyl)pyrimidin-4-amine

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1015844-28-6

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-(4-ethylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C17H19N5/c1-4-14-5-7-15(8-6-14)20-16-10-17(19-11-18-16)22-13(3)9-12(2)21-22/h5-11H,4H2,1-3H3,(H,18,19,20)

InChI Key

REXKYNLTLUCYOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C

Origin of Product

United States

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